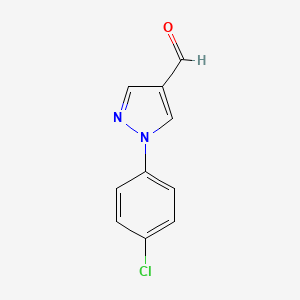

1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQVRKCGPMBZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424347 | |

| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63874-99-7 | |

| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

[1][2]

Executive Summary

1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 63874-99-7 ) is a critical heterocyclic building block in medicinal chemistry, serving as a primary scaffold for the synthesis of bioactive Schiff bases, fused heterocyclic systems, and pyrazole-based pharmaceuticals (e.g., analogs of Celecoxib or Rimonabant).[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization protocols.[3] It is designed for researchers requiring high-purity synthesis and structural validation of this specific molecular entity.

Chemical Identity & Physicochemical Profile[1][3][6][7][8][9]

The precise molecular weight and structural parameters are foundational for stoichiometric calculations in multi-step synthesis.

| Property | Data |

| Chemical Name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde |

| CAS Number | 63874-99-7 |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Exact Mass | 206.0247 |

| Structure | Pyrazole ring substituted at N1 with p-chlorophenyl and at C4 with a formyl group. |

| Physical State | Solid (Pale yellow to off-white powder) |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane; sparingly soluble in Ethanol. |

| Melting Point | ~205°C (Reported); Experimental verification recommended due to polymorphic potential. |

Structural Analysis

The molecule features a pyrazole core which acts as a bio-isostere for imidazole or pyrrole rings in drug design. The 4-formyl group is highly reactive, serving as an electrophilic handle for condensation reactions (e.g., with amines to form imines), while the p-chlorophenyl moiety provides lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of derived drugs.

Synthetic Pathway: Vilsmeier-Haack Formylation[10]

The most robust route for synthesizing 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction . This method introduces a formyl group at the electron-rich C4 position of the pyrazole ring.

Reaction Logic[11]

-

Precursor Synthesis: Condensation of 4-chlorophenylhydrazine with a 3-carbon synthon (e.g., 1,1,3,3-tetramethoxypropane) yields the 1-(4-chlorophenyl)-1H-pyrazole core.

-

Electrophilic Substitution: The Vilsmeier reagent (generated in situ from POCl₃ and DMF) attacks the C4 position of the pyrazole.

-

Hydrolysis: The intermediate iminium salt is hydrolyzed to release the aldehyde.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from hydrazine precursor to the final aldehyde.

Experimental Protocols

Protocol A: Synthesis of Precursor (1-(4-Chlorophenyl)-1H-pyrazole)[1][9]

-

Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), Ethanol (solvent).

-

Procedure:

-

Dissolve 4-chlorophenylhydrazine HCl in ethanol.

-

Add 1,1,3,3-tetramethoxypropane dropwise.

-

Reflux for 2–4 hours (monitor by TLC).

-

Concentrate under vacuum and extract with dichloromethane.

-

Purify via column chromatography if necessary (though often used crude).

-

Protocol B: Vilsmeier-Haack Formylation (Target Synthesis)

-

Reagents: 1-(4-Chlorophenyl)-1H-pyrazole (1.0 eq), POCl₃ (3.0 eq), DMF (excess/solvent).

-

Procedure:

-

Preparation of Vilsmeier Reagent: In a dry flask under N₂, cool anhydrous DMF (5–10 mL/g of substrate) to 0°C. Add POCl₃ dropwise with stirring. A white precipitate (iminium salt) may form. Stir for 30 min.

-

Addition: Add a solution of 1-(4-chlorophenyl)-1H-pyrazole in minimal DMF dropwise to the reagent at 0°C.

-

Heating: Allow to warm to room temperature, then heat to 80–90°C for 4–6 hours.

-

Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaOAc or NaHCO₃ solution to pH 7–8.

-

Isolation: The solid product precipitates. Filter, wash with water, and dry.

-

Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography (Hexane:EtOAc gradient).

-

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound for downstream applications (e.g., biological screening), a multi-modal analytical approach is required.

Characterization Logic

-

Mass Spectrometry (MS): Confirms molecular weight and chlorine isotope pattern.

-

Proton NMR (¹H NMR): Verifies the presence of the aldehyde proton and the pyrazole ring proton.

-

Melting Point: Quick purity check against literature values.

Analytical Workflow Diagram

Figure 2: Quality control decision tree for validating molecular identity.

Expected Spectral Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.92 ppm (s, 1H, -CHO): Characteristic aldehyde singlet.

-

δ 9.15 ppm (s, 1H, Pyrazole H-5): Deshielded due to aldehyde.

-

δ 8.35 ppm (s, 1H, Pyrazole H-3).

-

δ 7.95 ppm (d, 2H, Ar-H): Phenyl protons adjacent to N.

-

δ 7.60 ppm (d, 2H, Ar-H): Phenyl protons adjacent to Cl.

-

-

Mass Spectrometry (ESI+):

-

m/z 207.0 [M+H]⁺ : Base peak.

-

m/z 209.0 [M+H+2]⁺ : ~33% intensity of base peak (characteristic ³⁵Cl/³⁷Cl isotope signature).

-

Pharmaceutical Utility & Applications

The 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde scaffold is not merely an endpoint but a versatile intermediate.[4]

-

Schiff Base Synthesis: Reaction with primary amines yields imines (Schiff bases) which are widely screened for antimicrobial and antitubercular activity. The azomethine linkage (-CH=N-) is critical for biological activity.

-

Fused Heterocycles: Condensation with active methylene compounds (e.g., dimedone, barbituric acid) yields fused systems like pyrazolo[3,4-b]quinolines , which are potent anticancer agents.

-

Drug Isosteres: Used to synthesize analogs of Rimonabant (CB1 antagonist) and Celecoxib (COX-2 inhibitor) by modifying the 3/5 positions or the aldehyde handle.

References

-

Chemical Identity & CAS: Lead Sciences. 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Product Page. Link

- Synthetic Methodology: Mohareb, R. M., et al. "Synthesis of novel hydrazide derivatives and their utilization in the synthesis of coumarin, pyridine, and thiophene derivatives with antitumor activity." Medicinal Chemistry Research, 2013.

-

Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[5][6] Comprehensive Organic Synthesis, 1991.

-

Melting Point Data: Chem960. CAS 63874-99-7 Properties.[1][2] Link

-

Spectral Characterization: Sapkota, K. R., et al. "Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base."[7] ResearchGate, 2025.[7] Link

Sources

- 1. 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde - Lead Sciences [lead-sciences.com]

- 2. scbt.com [scbt.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 63874-99-7(1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde) | Kuujia.com [kuujia.com]

- 5. ijpsr.com [ijpsr.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

A Senior Application Scientist's Perspective on Molecular Conformation and Supramolecular Architecture

Foreword: The Imperative of Structural Insight in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the crystal structure analysis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

While a publicly available crystal structure for 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is not available at the time of this writing, this guide will delineate the complete workflow for such an analysis. To illustrate the intricacies of the process, we will leverage the detailed crystallographic data of a closely related analogue, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [1][2][3], as a case study. This will provide a robust and practical framework for understanding the experimental choices, data interpretation, and the profound implications of crystal structure analysis.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases.[4][5][6][7][8] The metabolic stability and versatile reactivity of the pyrazole nucleus make it a cornerstone in the development of novel therapeutics.[4] An in-depth understanding of the crystal structure of derivatives like 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is therefore of paramount importance for the design of next-generation therapeutic agents.

Part 1: Synthesis and Crystallization: From Powder to Pristine Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant of the success of a diffraction experiment.[9]

Proposed Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

While various synthetic routes to pyrazole derivatives exist, a common and effective method involves the Vilsmeier-Haack reaction.[10] A plausible synthetic pathway for the title compound is outlined below:

Experimental Protocol:

-

Cyclocondensation: 4-chlorophenylhydrazine is reacted with a suitable three-carbon synthon, such as ethyl 3-(dimethylamino)acrylate, in a suitable solvent like ethanol under reflux to yield the pyrazole core.

-

Formylation: The resulting 1-(4-chlorophenyl)-1H-pyrazole is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the carbaldehyde group at the 4-position of the pyrazole ring.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the pure 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

The Art of Crystallization: A Prerequisite for Diffraction

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[9] The goal is to grow a crystal with well-defined faces and dimensions typically in the range of 0.1-0.5 mm. Several techniques can be employed, and the choice is often empirical.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

For 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a starting point would be to dissolve the purified compound in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane) and employ the slow evaporation technique.

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[11] This includes unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[11][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11ClN2O | CID 703492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. jpsionline.com [jpsionline.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. rigaku.com [rigaku.com]

1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde literature review

The following technical guide details the chemistry, synthesis, and applications of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde , a critical intermediate in medicinal chemistry.

CAS Registry Number: 63874-99-7 Molecular Formula: C₁₀H₇ClN₂O Molecular Weight: 206.63 g/mol [1]

Executive Summary

1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde serves as a privileged scaffold in drug discovery, particularly for the synthesis of Schiff bases, chalcones, and fused heterocyclic systems. Its structural core—a pyrazole ring N-arylated with a 4-chlorophenyl group and functionalized with a reactive aldehyde at position 4—provides a versatile handle for divergent synthesis.[2][3] This guide outlines the validated synthetic routes, reaction mechanisms, and biological applications of this molecule, tailored for researchers in organic and medicinal chemistry.[2]

Chemical Identity & Physicochemical Properties[3][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 1-(4-chlorophenyl)pyrazole-4-carbaldehyde |

| Appearance | White to pale yellow solid |

| Melting Point | 142–144 °C (Lit. varies by crystal form/purity) |

| Solubility | Soluble in DMF, DMSO, CHCl₃; sparingly soluble in Ethanol; insoluble in Water |

| Reactivity | Highly reactive towards nucleophiles (amines, hydrazines) and active methylene compounds |

Synthesis & Production Strategies

The most robust route to 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde involves a two-stage process: the construction of the N-aryl pyrazole core followed by regioselective formylation.[2]

Route A: The Vilsmeier-Haack Approach (Preferred)

This method offers high regioselectivity for the C-4 position due to the electronic enrichment of the pyrazole ring, which directs electrophilic attack away from the electron-withdrawing N-aryl group.[2]

Step 1: Synthesis of 1-(4-Chlorophenyl)-1H-pyrazole

-

Reagents: 4-Chlorophenylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)).[2]

-

Conditions: Reflux in Ethanol/HCl.[2]

-

Mechanism: Cyclocondensation.[2] The hydrazine attacks the bis-acetal (masked dicarbonyl), followed by elimination of methanol and water to aromatize.[2]

Step 2: Vilsmeier-Haack Formylation

-

Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).[2][4][5]

-

Conditions: 0°C to 80°C, then hydrolysis.[2]

-

Yield: Typically 75–85%.[2]

Reaction Mechanism (Vilsmeier-Haack)

The following diagram illustrates the electrophilic aromatic substitution mechanism governing the formylation at the C-4 position.[2]

[3]

Experimental Protocols

Protocol 1: Synthesis of Precursor 1-(4-Chlorophenyl)-1H-pyrazole

-

Dissolution: Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in ethanol (20 mL).

-

Addition: Add 1,1,3,3-tetramethoxypropane (11 mmol) dropwise.

-

Catalysis: Add catalytic concentrated HCl (0.5 mL).

-

Reflux: Heat the mixture to reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]

-

Workup: Evaporate ethanol under reduced pressure. Neutralize the residue with saturated NaHCO₃.[2] Extract with dichloromethane (DCM).[2]

-

Purification: Dry organic layer over anhydrous Na₂SO₄ and concentrate. Recrystallize from ethanol/water.[2]

Protocol 2: Formylation to 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: In a dry round-bottom flask under argon, cool anhydrous DMF (30 mmol) to 0°C. Add POCl₃ (30 mmol) dropwise with stirring. A white/yellow solid (Vilsmeier salt) may form.[2]

-

Addition: Dissolve 1-(4-chlorophenyl)-1H-pyrazole (10 mmol) in minimal dry DMF and add to the Vilsmeier reagent at 0°C.

-

Reaction: Allow to warm to room temperature, then heat to 80°C for 4–6 hours.

-

Hydrolysis: Pour the reaction mixture onto crushed ice (100 g). Neutralize carefully with 20% NaOH solution or saturated sodium acetate to pH 7–8.[2]

-

Isolation: Stir for 1 hour. The product typically precipitates as a solid.[2] Filter, wash with water, and dry.[2]

-

Characterization:

Reactivity & Medicinal Applications[4][9]

The C-4 aldehyde group is a "chemical hook" that allows researchers to append diverse pharmacophores.

Key Derivatization Pathways[3]

-

Schiff Bases (Azomethines): Reaction with primary amines (anilines) yields aldimines, which are potent antimicrobial agents.[2]

-

Knoevenagel Condensation: Reaction with malononitrile yields ylidenemalononitriles, often used as precursors for fused pyrimidines.[2]

-

Oxidation: Conversion to 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (COX-2 inhibitor precursors).[2]

Biological Activity Profile

Derivatives of this aldehyde exhibit significant bioactivity, driven by the lipophilicity of the chlorophenyl group and the polarity of the functionalized C-4 position.[2]

| Therapeutic Area | Mechanism/Target | Derivative Class |

| Antimicrobial | Cell wall synthesis inhibition | Schiff bases with sulfonamides |

| Anti-inflammatory | COX-2 Inhibition | 3,4-diarylpyrazole analogues |

| Anticancer | EGFR Kinase Inhibition | Pyrazolo[3,4-d]pyrimidines |

| Antioxidant | Radical Scavenging | Hydrazone derivatives |

Synthesis of Bioactive Schiff Bases

The following workflow demonstrates the conversion of the aldehyde into a biologically active imine.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.[2]

-

Handling: Use in a fume hood.[2] The Vilsmeier reagent (POCl₃/DMF) is corrosive and moisture-sensitive; generate in situ.[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid.

References

-

Vilsmeier-Haack Reaction on Hydrazones: Singh, K., et al. "Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles."[2][4] Journal of Chemical Research, 2004.[2] Link[2]

-

Synthesis & Antimicrobial Activity: Kalirajan, R., et al. "Synthesis and biological evaluation of some new pyrazole derivatives."[2] Journal of Pharmaceutical Sciences and Research, 2019.[2][6] Link

-

General Pyrazole Chemistry: Kumar, R., et al. "Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives."[2][7] Asian Journal of Chemistry, 2011.[2] Link[2]

-

CAS Registry Data: 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 63874-99-7).[1][2] PubChem Compound Summary. Link

-

Structural Characterization: "Crystal structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." NIH PMC.[2] Link(Note: This reference discusses the 3-aryl variant, illustrating the structural similarities).

Sources

- 1. 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde - Lead Sciences [lead-sciences.com]

- 2. 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | C10H7FN2O | CID 3159607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

physical properties of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde powder

Technical Whitepaper: Physical Properties & Characterization of 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary

1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 63874-99-7) is a critical heterocyclic building block in medicinal chemistry.[1] Belonging to the class of N-arylpyrazoles, this compound serves as a linchpin intermediate for synthesizing bioactive scaffolds, particularly Schiff bases, chalcones, and pyrazole-fused heterocycles. Its structural rigidity, conferred by the pyrazole core, combined with the reactive aldehyde handle, makes it indispensable for developing anti-inflammatory, antimicrobial, and anticancer therapeutics.

This guide provides a rigorous technical analysis of its physical properties, synthesis logic, and handling protocols, designed to support researchers in maintaining high-fidelity experimental standards.

Chemical Identity & Structural Analysis

| Attribute | Technical Specification |

| IUPAC Name | 1-(4-chlorophenyl)pyrazole-4-carbaldehyde |

| CAS Registry Number | 63874-99-7 |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| SMILES | Clc1ccc(n(c1)n2cc(C=O)cn2)cc1 |

| InChI Key | VZQVRKCGPMBZQL-UHFFFAOYSA-N |

| Structural Features | [1][2][3][4][5][6][7][8][9][10] • Aldehyde (C-4): High electrophilicity for condensation.• Chloro-aryl (N-1): Lipophilic anchor; directs crystal packing.• Pyrazole Core: Aromatic stability; H-bond acceptor. |

Physical Properties Profile

Macroscopic Characteristics

-

Physical State: Crystalline solid / Powder.

-

Appearance: Typically white to pale yellow or light brown, depending on purity and oxidation state. Darkening often indicates trace oxidation of the aldehyde or residual metal catalysts.

-

Odor: Faint, characteristic aromatic aldehyde odor.

Thermal Properties

-

Melting Point (Experimental): 117–121 °C [1].[10]

-

Note: Purity significantly impacts this range. Crude samples often melt closer to 110–115 °C. A sharp melting range (<2 °C) is the primary indicator of >98% purity.

-

-

Boiling Point: Not applicable at atmospheric pressure (decomposes). Predicted boiling point is ~360–380 °C, but purification is best achieved via recrystallization, not distillation.

Solubility Profile

Understanding the solubility landscape is vital for reaction solvent selection and purification.

| Solvent | Solubility Rating | Application Context |

| DMSO / DMF | High (>100 mg/mL) | Ideal for stock solutions and nucleophilic addition reactions. |

| Dichloromethane (DCM) | High | Preferred solvent for extraction and column chromatography. |

| Ethyl Acetate | Moderate | Good for TLC spotting and recrystallization (often mixed with Hexane). |

| Methanol / Ethanol | Moderate to Low | Suitable for hot recrystallization; poor solubility at RT aids precipitation. |

| Water | Insoluble | Allows for precipitation-based isolation from aqueous workups. |

Synthesis & Manufacturing Logic

The industrial standard for producing this compound is the Vilsmeier-Haack Formylation . This pathway is preferred over direct oxidation due to its regioselectivity for the C-4 position of the pyrazole ring.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the parent pyrazole to the aldehyde via the iminium ion intermediate.

Figure 1: Vilsmeier-Haack formylation pathway for C-4 functionalization of the pyrazole core.

Critical Process Parameters

-

Reagent Stoichiometry: Excess POCl₃ (1.2–1.5 eq) is required to drive the formation of the electrophilic chloroiminium species.

-

Temperature Control: The addition of POCl₃ to DMF is exothermic. It must be done at 0–5 °C to prevent thermal runaway. The subsequent formylation requires heating to 80–90 °C.

-

Quenching: The hydrolysis of the intermediate iminium salt is highly exothermic. Slow addition of the reaction mixture into ice-cold sodium acetate solution is crucial to prevent "tarring" and ensure precipitation of a clean solid.

Analytical Characterization

To validate the identity and purity of the powder, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

Aldehyde (-CHO): Singlet at δ 9.80 – 10.00 ppm . This is the most deshielded signal and diagnostic of the oxidation state.

-

Pyrazole Ring (C3-H, C5-H): Two singlets (or finely split doublets) in the range of δ 8.20 – 9.10 ppm . The C5 proton (adjacent to N) is typically more deshielded.

-

Aromatic Ring (4-Cl-Ph): Two doublets (AA'BB' system) centered around δ 7.50 – 7.90 ppm , integrating to 4 protons.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong, sharp band at 1680 – 1700 cm⁻¹ (Aldehyde carbonyl).

-

C=N / C=C Stretch: Bands at 1500 – 1600 cm⁻¹ (Heterocyclic/Aromatic skeleton).

-

C-Cl Stretch: Characteristic band at ~1090 cm⁻¹ .

Handling, Stability & Safety (SDS)

GHS Classification:

-

Signal Word: WARNING

-

Hazard Statements:

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

-

Temperature: Refrigerate (2–8 °C) for long-term storage.

-

Container: Amber glass vials to protect from light-induced degradation.

Experimental Protocol: Recrystallization

If the melting point is found to be <115 °C, recrystallization is recommended to remove oligomeric impurities.

-

Dissolution: Dissolve crude powder in a minimum volume of hot Ethanol or Ethyl Acetate (approx. 60–70 °C).

-

Filtration: If insoluble particles remain, filter the hot solution through a heated funnel.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0 °C) for 2 hours.

-

Isolation: Filter the resulting crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold Hexane or cold Ethanol.

-

Drying: Dry under high vacuum at 40 °C for 4 hours.

References

-

Kolab Shop. (n.d.). 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde Product Data. Retrieved January 31, 2026, from [Link]

-

PubChem. (2025). 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (Compound).[1][3][5][7][9][13] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and Antibacterial Screening of Schiff Bases Derived from Pyrazole-4-carbaldehyde. Retrieved January 31, 2026, from [Link]

-

Lead Sciences. (n.d.). Product Information: 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde.[1][3][5][7][9][13] Retrieved January 31, 2026, from [Link]

Sources

- 1. 40691-33-6,Dichlorobis(tri-o-tolylphosphine)palladium(II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 100-66-3 CAS MSDS (Anisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ijpsr.com [ijpsr.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 7. 63874-99-7(1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde) | Kuujia.com [kuujia.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. researchgate.net [researchgate.net]

- 10. 기타수입시약 > 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: An Application Note and Protocol Guide

This document provides a comprehensive guide for the synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into the strategic synthesis, detailing the underlying chemical principles, providing step-by-step protocols, and emphasizing safety considerations.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The title compound, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, is a versatile building block, with its aldehyde functionality serving as a synthetic handle for the introduction of diverse molecular fragments, enabling the exploration of new chemical space in drug discovery programs.[3] The presence of the 4-chlorophenyl group can also influence the pharmacokinetic and pharmacodynamic properties of the final molecules.[4]

The synthesis of this important intermediate is typically achieved through a two-step process: the initial construction of the 1-(4-chlorophenyl)-1H-pyrazole core, followed by the introduction of the formyl group at the C4 position via the Vilsmeier-Haack reaction. This guide will provide detailed protocols for both of these critical transformations.

Overall Synthetic Strategy

The synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is outlined below. The first step involves the condensation of 4-chlorophenylhydrazine with a suitable three-carbon electrophile to form the pyrazole ring. The subsequent step is the regioselective formylation of the pyrazole at the electron-rich C4 position using the Vilsmeier-Haack reagent.

Caption: Overall synthetic route to 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Part 1: Synthesis of the Precursor - 1-(4-chlorophenyl)-1H-pyrazole

The formation of the pyrazole ring is a cornerstone of this synthesis. A reliable method involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. In this protocol, we will utilize 1,1,3,3-tetramethoxypropane as a stable and easy-to-handle precursor to malondialdehyde.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-1H-pyrazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Chlorophenylhydrazine hydrochloride | 179.04 | 10.0 | 1.79 g |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 10.0 | 1.75 mL |

| Ethanol | 46.07 | - | 50 mL |

| Concentrated Hydrochloric Acid | 36.46 | catalytic | ~0.5 mL |

| Sodium Bicarbonate (sat. aq. solution) | 84.01 | - | As needed |

| Ethyl Acetate | 88.11 | - | For extraction |

| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10.0 mmol) and ethanol (50 mL).

-

Stir the mixture at room temperature until the solid has largely dissolved.

-

Add 1,1,3,3-tetramethoxypropane (1.75 mL, 10.0 mmol) and a catalytic amount of concentrated hydrochloric acid (approximately 10 drops) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of water and neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude 1-(4-chlorophenyl)-1H-pyrazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the formylation occurring preferentially at the C4 position.

Reaction Mechanism: The Vilsmeier-Haack Reaction

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of pyrazole.

Protocol 2: Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-(4-chlorophenyl)-1H-pyrazole | 178.61 | 5.0 | 0.89 g |

| N,N-Dimethylformamide (DMF) | 73.09 | 20.0 | 1.5 mL |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 7.5 | 0.7 mL |

| Dichloromethane (DCM) | 84.93 | - | 20 mL |

| Ice-water | - | - | For quenching |

| Sodium Carbonate (sat. aq. solution) | 105.99 | - | As needed |

| Ethyl Acetate | 88.11 | - | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Procedure:

-

Preparation of the Vilsmeier Reagent (Perform in a fume hood):

-

To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 mL, 20.0 mmol).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (0.7 mL, 7.5 mmol) dropwise to the DMF with vigorous stirring. The addition should be done over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.

-

-

Formylation Reaction:

-

Dissolve 1-(4-chlorophenyl)-1H-pyrazole (0.89 g, 5.0 mmol) in anhydrous dichloromethane (DCM) (20 mL).

-

Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Caution: The quenching process is highly exothermic. Carefully and slowly pour the reaction mixture onto crushed ice (approximately 50 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde as a solid.[6]

-

Analytical Characterization

Expected Analytical Data (Reference: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde):

-

Appearance: White to off-white solid.

-

Melting Point: The melting point for a similar compound, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is reported to be in the range of 140-142 °C. The melting point of the title compound is expected to be in a similar range.

-

¹H NMR (in CDCl₃):

-

Aldehyde proton (CHO): A singlet around δ 9.9-10.1 ppm.

-

Pyrazole ring protons: Singlets for the C3-H and C5-H protons.

-

Aromatic protons (chlorophenyl group): Doublets in the aromatic region (δ 7.2-7.8 ppm).

-

-

¹³C NMR (in CDCl₃):

-

Aldehyde carbon (CHO): A signal around δ 185-190 ppm.

-

Pyrazole ring carbons and aromatic carbons: Signals in the range of δ 110-150 ppm.

-

-

IR (KBr, cm⁻¹):

-

A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1670-1690 cm⁻¹.

-

C-H stretching of the aromatic ring around 3000-3100 cm⁻¹.

-

C=C and C=N stretching of the aromatic and pyrazole rings in the region of 1400-1600 cm⁻¹.

-

A characteristic C-Cl stretching band.

-

Safety and Handling Precautions

The synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde involves the use of hazardous chemicals and requires strict adherence to safety protocols.

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can be thermally unstable. The preparation should be carried out at low temperatures.

-

Quenching: The quenching of the Vilsmeier-Haack reaction with water or ice is a highly exothermic process. The reaction mixture must be cooled in an ice bath, and the quenching agent should be added slowly and cautiously to control the temperature and prevent splashing.

-

Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Handle them in a fume hood away from ignition sources.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quenched reaction mixtures should be neutralized before disposal.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for their research and development endeavors. The versatility of the pyrazole scaffold, combined with the synthetic utility of the aldehyde functionality, makes this compound a key building block in the quest for new and improved chemical entities with significant biological and material applications.

References

- Arkivoc, 2019, v, 0-0. Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)

- BenchChem. physical and chemical properties of Vilsmeier's reagent.

- ChemicalBook. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- European Journal of Medicinal Chemistry, 2003, 38(11-12), 959-974.

- Google Patents. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol.

- Google Patents.

- Google Patents. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.

- KTU ePubl.

- MDPI.

- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Organic Syntheses. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ResearchGate. 1 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (1) and 2-(1H-indol-3-yl)ethan-1-amine (2) rection.

- ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.

- ResearchGate. (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

- ResearchGate. (PDF) 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- The Royal Society of Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Asian Journal of Pharmaceutical and Clinical Research, 2012, 5(3), 123-126.

- Acta Crystallographica Section E, 2011, 67(7), o1783.

Sources

palladium-catalysed cross-coupling reactions of pyrazoles

Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazoles

Introduction: The Pyrazole Challenge

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ruxolitinib (Jakafi) . However, functionalizing this ring via palladium catalysis presents a unique set of "molecular booby traps" that often lead to reaction failure in early discovery and process chemistry.

The Core Challenges:

-

The Coordination Trap: Pyrazoles are potent

-donors. The pyridine-like nitrogen (N2) can bind tightly to the electrophilic Pd(II) center, displacing phosphine ligands and forming unreactive [Pd(pyrazole)2L2] resting states. This shuts down the catalytic cycle. -

Regioselectivity Ambiguity: In N-unsubstituted pyrazoles, tautomerism (

) complicates site-selective functionalization. -

Oxidative Addition Competitors: Electron-rich pyrazoles (e.g., aminopyrazoles) can poison the catalyst, while electron-deficient ones (e.g., nitropyrazoles) make oxidative addition sluggish.

This guide provides three field-validated protocols designed to bypass these failure modes using modern ligand architectures and mechanistic insights.

Mechanistic Strategy & Regioselectivity

To successfully couple pyrazoles, one must first map the electronic landscape of the ring. The diagram below illustrates the divergent reactivity profiles for C-H activation versus cross-coupling.

Figure 1: Regioselectivity map and ligand selection strategy for pyrazole functionalization. High-contrast colors indicate distinct reaction pathways.

Protocol 1: Suzuki-Miyaura Coupling of Unprotected Halopyrazoles

Application: Coupling of 3-, 4-, or 5-halopyrazoles with aryl boronic acids without N-protection. The Solution: Use of Buchwald G3 Precatalysts (specifically XPhos or SPhos). These bulky biaryl phosphines prevent the formation of stable Pd-pyrazole complexes by sterically crowding the metal center, forcing the cycle forward.

Materials:

-

Substrate: 4-Bromo-1H-pyrazole derivative (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or XPhos Pd G2 (2.0 mol%)

-

Base: K3PO4 (3.0 equiv) - Note: Anhydrous tribasic phosphate is critical.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Temperature: 80–100 °C

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and K3PO4 (636 mg, 3.0 mmol).

-

Catalyst Addition: Add XPhos Pd G3 (17 mg, 0.02 mmol).

-

Expert Tip: If G3 is unavailable, generate active species in situ using Pd(OAc)2 and XPhos (1:2 ratio), but G3 is preferred for reproducibility.

-

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C for 2–4 hours. Monitor by LC-MS.[1]

-

Checkpoint: The reaction should turn from orange/red to black upon completion (Pd precipitation).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography. Note that N-unsubstituted pyrazoles often streak on silica; add 1% triethylamine to the eluent.

Why this works: The water cosolvent promotes the solubility of the inorganic base, while XPhos facilitates the oxidative addition of the electron-rich pyrazole bromide and prevents catalyst deactivation by the free NH group [1].

Protocol 2: Site-Selective N-Arylation (Buchwald-Hartwig)

Application: Creating N-aryl pyrazoles from "naked" pyrazoles and aryl halides.

The Solution: tBuBrettPhos or AdBrettPhos . These extremely bulky ligands are required to favor reductive elimination of the C-N bond over

Materials:

-

Substrate: Pyrazole (1.2 equiv)

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv)

-

Catalyst: [(Allyl)PdCl]2 (0.5 mol%) + tBuBrettPhos (1.5 mol%)

-

Alternative: tBuBrettPhos Pd G3 (1–2 mol%)

-

-

Base: NaOtBu (Sodium tert-butoxide) (1.2 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

-

Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Aryl Bromide (1.0 mmol), Pyrazole (1.2 mmol), and NaOtBu (115 mg, 1.2 mmol).

-

Catalyst Prep: Add tBuBrettPhos Pd G3 (15 mg, ~2 mol%).

-

Solvent: Add anhydrous Toluene (5 mL).

-

Critical: Water content must be <50 ppm. NaOtBu is moisture sensitive.

-

-

Reaction: Heat to 100 °C for 12 hours.

-

Regioselectivity Note: For asymmetric pyrazoles (e.g., 3-methylpyrazole), this system typically favors arylation at the less sterically hindered nitrogen (N1) due to the bulk of the tBuBrettPhos ligand [2].

-

Workup: Filter through a pad of Celite to remove salts. Concentrate and purify.

Protocol 3: Direct C-H Arylation (C5-Selective)

Application: Functionalizing the C5 position (adjacent to N) without a halide handle. The Solution: Concerted Metalation-Deprotonation (CMD) .[2] Using a pivalate or carbonate base allows the Pd to abstract the acidic C5 proton.

Materials:

-

Substrate: 1-Methylpyrazole (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.5 equiv)

-

Ligand: PPh3 (10 mol%) or DavePhos (for difficult substrates)

-

Base/Additive: K2CO3 (2.0 equiv) + Pivalic Acid (30 mol%)

-

Solvent: DMA (Dimethylacetamide)

Step-by-Step Procedure:

-

Mix: Combine 1-Methylpyrazole (1.0 mmol), Aryl Bromide (1.5 mmol), K2CO3 (276 mg), and Pd(OAc)2 (11 mg).

-

Additive: Add Pivalic Acid (30 mg).

-

Heat: Stir at 140 °C for 16 hours.

-

Note: High temperature is required for the C-H activation step.

-

-

Workup: Standard aqueous extraction.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (Starting Material Recovers) | Catalyst poisoning by Pyrazole N. | Switch to G3 precatalysts (XPhos, BrettPhos) to ensure immediate generation of active Pd(0). Increase temperature. |

| Dehalogenation (Product is H-substituted) | Switch solvent to anhydrous toluene or dioxane . Avoid alcohols. Use tBuBrettPhos which resists | |

| Regioisomer Mixtures (N1 vs N2) | Steric control insufficient. | Increase ligand bulk (e.g., switch from XPhos to AdBrettPhos ). Lower reaction temperature if possible. |

| Pd Black Precipitation Early | Catalyst decomposition. | Ligand concentration too low. Ensure L:Pd ratio is >1:1 (ideally 1.2:1 or 2:1 for monodentates). |

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society. Link

-

Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-promoted C-H activation reactions.[3][5] Journal of the American Chemical Society. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions [ouci.dntb.gov.ua]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

synthesis of anti-inflammatory agents from pyrazole precursors

Application Notes & Protocols

Topic: Synthesis of Anti-Inflammatory Agents from Pyrazole Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant anti-inflammatory drugs. Its five-membered heterocyclic structure is particularly suited for designing potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade. This guide provides a detailed exploration of the synthesis of pyrazole-based anti-inflammatory agents, moving from fundamental mechanistic principles to actionable, step-by-step laboratory protocols. We delve into the causal chemistry behind common synthetic strategies, including the Knorr-type cyclocondensation and chalcone-based routes, offering field-proven insights for researchers in drug discovery and development. The protocols are designed to be self-validating, supported by comprehensive characterization techniques and an analysis of structure-activity relationships (SAR) to guide the rational design of next-generation therapeutics.

Introduction: The Pyrazole Core in Modern Anti-Inflammatory Therapy

Inflammation is a complex biological response mediated by various signaling molecules, among which prostaglandins (PGs) are paramount. The synthesis of PGs from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes.[1] These enzymes exist in two primary isoforms: COX-1, a constitutive enzyme responsible for physiological functions like protecting the gastrointestinal mucosa, and COX-2, an inducible isoform that is upregulated at sites of inflammation.[1][2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to effective pain and inflammation relief but also significant gastrointestinal and renal side effects due to the inhibition of COX-1's protective functions.[1][3] This challenge spurred the development of selective COX-2 inhibitors, or "coxibs," which aim to provide targeted anti-inflammatory action with an improved safety profile. The pyrazole heterocycle has proven to be an exceptionally effective framework for achieving this selectivity.[2][4] Commercially successful drugs such as Celecoxib, Deracoxib, and Lonazolac all feature a central pyrazole ring, underscoring its importance in modern pharmacology.[4][5][6]

This document serves as a technical guide for the synthesis of such agents, providing both the strategic overview and the procedural detail necessary for successful laboratory execution.

Mechanistic Rationale: Targeting COX-2 with Pyrazole Scaffolds

The therapeutic action of pyrazole-based NSAIDs is rooted in their ability to selectively bind to and inhibit the COX-2 enzyme.[5] The active site of COX-2 is approximately 25% larger than that of COX-1 and contains a distinct side pocket. Pyrazole derivatives, particularly those bearing a benzenesulfonamide moiety like Celecoxib, are designed to exploit this structural difference. The sulfonamide group can insert into this hydrophilic side pocket, forming a stable complex that is not possible with the more constricted active site of COX-1, thereby conferring selectivity.[7]

Below is a diagram illustrating the inflammatory pathway and the specific point of intervention by pyrazole-based selective inhibitors.

Caption: Mechanism of selective COX-2 inhibition by pyrazole agents.

Core Synthetic Strategies: Constructing the Pyrazole Ring

The construction of the 1,3,5-trisubstituted pyrazole core, characteristic of many potent anti-inflammatory agents, can be achieved through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Strategy A: Knorr-Type Cyclocondensation of β-Diketones

This is arguably the most fundamental and widely used method for synthesizing pyrazoles, including the commercial synthesis of Celecoxib.[8][9] The reaction involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The regioselectivity of the reaction can sometimes be an issue, yielding isomeric pyrazoles, but can often be controlled by the reaction conditions and the nature of the substituents on the diketone.[3]

Strategy B: Cyclization from Chalcone Precursors

This versatile, two-step approach begins with the Claisen-Schmidt condensation of an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] This intermediate is then reacted with hydrazine hydrate. The initial reaction forms a pyrazoline (a dihydrogenated pyrazole), which can be subsequently oxidized in situ or in a separate step to yield the aromatic pyrazole ring.[10][11]

Caption: High-level overview of primary synthetic routes to pyrazole cores.

Detailed Experimental Protocol: Synthesis of a Celecoxib Analogue

This section provides a representative, two-step protocol for the synthesis of a 1,5-diaryl-3-(trifluoromethyl)pyrazole, a structural analogue of Celecoxib, via the Knorr cyclocondensation pathway.

Step 1: Synthesis of the β-Diketone Precursor

The key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, is prepared via a Claisen condensation reaction.

| Materials & Reagents | Supplier | Grade | Quantity |

| 4'-Methylacetophenone | Sigma-Aldrich | ≥98% | 13.4 g (0.1 mol) |

| Ethyl trifluoroacetate | Sigma-Aldrich | ≥99% | 15.6 g (0.11 mol) |

| Sodium methoxide (NaOMe) | Sigma-Aldrich | 95% | 6.5 g (0.12 mol) |

| Methyl tert-butyl ether (MTBE) | Fisher Scientific | Anhydrous | 200 mL |

| Hydrochloric acid (HCl) | VWR | 3 M Aqueous | ~50 mL |

| Hexanes | Fisher Scientific | ACS Grade | As needed |

Procedure:

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Addition: Charge the flask with anhydrous MTBE (200 mL) and sodium methoxide (6.5 g) under a nitrogen atmosphere.

-

Stir the suspension and add 4'-methylacetophenone (13.4 g) dropwise over 10 minutes.

-

Add ethyl trifluoroacetate (15.6 g) dropwise over 30 minutes. Rationale: Slow addition is crucial to control the exotherm of the condensation reaction.

-

Reaction: Heat the mixture to reflux (approx. 55-60 °C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of ice-cold water.

-

Transfer the biphasic mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 by the slow addition of 3 M HCl.

-

Separate the organic layer. Extract the aqueous layer twice with MTBE (2x 50 mL).

-

Combine all organic layers, wash with brine (1x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude β-diketone as a yellow oil. The product is often used directly in the next step without further purification.[3]

Safety Precautions: Sodium methoxide is corrosive and moisture-sensitive; handle under an inert atmosphere. MTBE and hexanes are highly flammable. Perform all operations in a well-ventilated fume hood.

Step 2: Cyclocondensation to Form the Pyrazole Ring

The crude β-diketone is cyclized with 4-sulfonamidophenylhydrazine hydrochloride to yield the final product.

| Materials & Reagents | Supplier | Grade | Quantity |

| Crude β-Diketone (from Step 1) | - | - | ~0.1 mol |

| 4-Sulfonamidophenylhydrazine HCl | TCI Chemicals | >98% | 22.4 g (0.1 mol) |

| Ethanol | Decon Labs | Anhydrous | 250 mL |

| Glacial Acetic Acid | Sigma-Aldrich | ACS Grade | 5 mL |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude β-diketone from Step 1 in anhydrous ethanol (250 mL).

-

Reagent Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (22.4 g) to the solution, followed by glacial acetic acid (5 mL). Rationale: The acid acts as a catalyst to facilitate the condensation and subsequent cyclization.[1]

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 8 hours. The product will begin to precipitate from the solution as the reaction proceeds.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2x 30 mL).

-

Purification: Recrystallize the crude solid from hot ethanol/water to yield the final product as a white to off-white crystalline solid. Dry the product in a vacuum oven at 50 °C.

Safety Precautions: Handle hydrazine derivatives with care as they are potentially toxic. Glacial acetic acid is corrosive.

Product Characterization and Quality Control

Confirmation of the synthesized product's identity and purity is essential. Standard analytical techniques are employed for this purpose.[12][13]

| Analytical Technique | Expected Results for Celecoxib Analogue |

| Melting Point | Sharp melting point, e.g., 160-164 °C (literature dependent) |

| FT-IR (KBr, cm⁻¹) | ~3350, 3250 (N-H, SO₂NH₂); ~1600 (C=N); ~1340, 1160 (SO₂)[1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.8-7.9 (d, 2H, Ar-H ortho to SO₂); ~7.5 (s, 1H, pyrazole-H); ~7.2-7.4 (m, 6H, Ar-H); ~6.9 (s, 2H, SO₂NH₂); ~2.3 (s, 3H, Ar-CH₃)[14] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~150-155 (C=N); ~140-145 (Ar-C); ~125-130 (Ar-CH); ~105 (pyrazole C4); ~21 (Ar-CH₃)[15] |

| HRMS (ESI+) | Calculated m/z for C₁₇H₁₄F₃N₃O₂S [M+H]⁺, found value ± 5 ppm |

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-based anti-inflammatory agents is highly dependent on their substitution patterns. Decades of research have established key SAR principles that guide the design of potent and selective inhibitors.[2][5]

-

N1-Phenyl Ring: A para-sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group is critical for COX-2 selectivity and potent inhibition.[5]

-

C5-Phenyl Ring: A para-methyl or similar small alkyl group on the C5-phenyl ring often enhances potency.

-

C3-Substitution: Electron-withdrawing groups, such as a trifluoromethyl (-CF₃) or a difluoromethyl (-CHF₂) group, at the C3 position generally lead to higher COX-2 inhibitory activity.

Caption: Key structure-activity relationships for pyrazole-based COX-2 inhibitors.

Conclusion

The synthesis of pyrazole-based anti-inflammatory agents is a cornerstone of modern medicinal chemistry. By leveraging well-established synthetic methodologies like the Knorr cyclocondensation and understanding the nuanced structure-activity relationships that govern COX-2 selectivity, researchers can efficiently generate and optimize novel drug candidates. The protocols and principles outlined in this guide provide a robust framework for the development of safer and more effective anti-inflammatory therapeutics, empowering scientists to build upon this privileged scaffold to address ongoing clinical needs.

References

-

Gierse, J. K., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(1), 135. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2025). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity, 29(2), 1789-1820. Available at: [Link]

-

Khan, I., et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 25. Available at: [Link]

-

Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1165. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(23), 5729. Available at: [Link]

-

Semantic Scholar. (n.d.). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Available at: [Link]

-

Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. Available at: [Link]

-

Abdellatif, K. R. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 30-38. Available at: [Link]

-

Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. Available at: [Link]

-

Ghorab, M. M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 213-225. Available at: [Link]

-

Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

ResearchGate. (n.d.). Design and synthesis of some pyrazole derivatives of expected anti-inflammatory and analgesic activities. Available at: [Link]

-

Ammendola, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1667. Available at: [Link]

-

Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available at: [Link]

-

ResearchGate. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. Available at: [Link]

-

Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Anti-Infective Drug Discovery, 23(1), 39-51. Available at: [Link]

-

Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. Available at: [Link]

-

Hassan, G. S., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 12(10), 6125-6142. Available at: [Link]

-

ResearchGate. (n.d.). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. Available at: [Link]

-

Chole, P. S., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 335-347. Available at: [Link]

-

OUCI. (n.d.). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Available at: [Link]

-

El-Shehry, M. F., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 9(3), 351-359. Available at: [Link]

-

ResearchGate. (n.d.). Chemical Structures of reported pyrazole containing NSAIDs. Available at: [Link]

-

Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 855-866. Available at: [Link]

-

Pratap, R., et al. (2009). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 13(4), 642-645. Available at: [Link]

-

Năstasă, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5183. Available at: [Link]

-

Kumar, A., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 351-356. Available at: [Link]

-

Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 64(9). Available at: [Link]

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 13. jocpr.com [jocpr.com]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

Application Note: Comprehensive Purity Assessment of Pyrazole-4-Carbaldehyde

Topic: Analytical Methods for Pyrazole-4-Carbaldehyde Purity Assessment Content Type: Application Note & Protocol

Abstract

Pyrazole-4-carbaldehyde (CAS: 35344-95-7) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Its purity is paramount, yet often compromised by Vilsmeier-Haack reaction byproducts, spontaneous oxidation, and tautomeric equilibrium. This guide provides a validated, dual-method protocol combining Reverse-Phase HPLC (RP-HPLC) for impurity profiling and Quantitative NMR (qNMR) for absolute mass balance determination. This orthogonal approach ensures detection of both UV-active organic impurities and "invisible" inorganic salts or solvents.

Chemical Context & Impurity Landscape

The Analyte

-

Compound: 1H-Pyrazole-4-carbaldehyde[1][2][3][4][5][6][7][8]

-

Properties: Amphoteric heterocycle (pKa ~2.5 for conjugate acid, ~14 for N-H deprotonation).

-

Reactivity: The C4-aldehyde group is electron-withdrawing, increasing the acidity of the N-H proton. It is susceptible to aerobic oxidation to pyrazole-4-carboxylic acid.

Impurity Origins (Vilsmeier-Haack Route)

The standard synthesis involves the formylation of pyrazoles (or hydrazones) using POCl₃ and DMF.

-

Impurity A (Starting Material): Unreacted pyrazole or hydrazine derivatives.

-

Impurity B (Oxidation): Pyrazole-4-carboxylic acid (formed upon storage).

-

Impurity C (Inorganic): Phosphorous salts from incomplete quenching of the Vilsmeier reagent.

-

Impurity D (Solvent): Residual DMF (high boiling point, difficult to remove).

Visualization: Impurity Genesis & Flow

Figure 1: Mechanistic origin of common impurities in pyrazole-4-carbaldehyde synthesis.

Method 1: RP-HPLC Protocol (Purity & Impurity Profiling)

Objective: To separate and quantify related organic impurities based on relative retention time (RRT) and peak area.

Chromatographic Conditions

-

System: HPLC with PDA (Photodiode Array) Detector.

-

Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Agilent Zorbax SB-Aq), 4.6 x 150 mm, 3.5 µm.

-

Rationale: Standard C18 columns may cause peak tailing for basic pyrazoles. Polar-embedded phases shield silanols and improve retention of polar aldehydes.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[9][10]

-

Rationale: Low pH (~2.0) ensures the pyrazole nitrogen is fully protonated, preventing peak splitting due to tautomerism and minimizing silanol interactions.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column Temp: 30°C.

-

Detection: 254 nm (primary), 210-400 nm (scan).

Gradient Program

A steep gradient is required to elute polar acids (early) and non-polar starting materials (late).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 5 | 95 | Wash |

| 22.0 | 5 | 95 | Hold Wash |

| 22.1 | 95 | 5 | Re-equilibration |

| 30.0 | 95 | 5 | End |

Sample Preparation

-

Diluent: Water:Acetonitrile (90:10 v/v).[12]

-

Stock Solution: Dissolve 10 mg sample in 1 mL Acetonitrile, dilute to 10 mL with Diluent (1 mg/mL).

-

Filtration: 0.22 µm PTFE filter (Nylon filters may bind aldehydes).

-

Stability Warning: Analyze within 4 hours or store at 4°C in amber vials to prevent oxidation to carboxylic acid.

System Suitability Criteria

-

Tailing Factor (T): NMT 1.5 (Critical for basic heterocycles).

-

Resolution (Rs): > 2.0 between aldehyde and nearest impurity.

-

Precision: RSD < 1.0% for 5 replicate injections of standard.

Method 2: qNMR Protocol (Absolute Purity)

Objective: To determine the absolute mass purity (wt%), accounting for water, solvents, and inorganic salts that HPLC-UV misses.

Experimental Parameters

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: DMSO-d₆ (99.9% D).

-

Rationale: Excellent solubility for pyrazoles; shifts the aldehyde proton (~9.8 ppm) away from aromatics.

-

-

Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

-

Rationale: High purity, non-volatile, distinct singlet at ~6.3 ppm (vinyl protons) which does not overlap with pyrazole (~8.0 ppm) or aldehyde (~9.8 ppm).

-

-

Relaxation Delay (D1): 30 seconds (Must be > 5 × T1).

-

Pulse Angle: 90°.

Procedure

-

Weighing: Accurately weigh ~10 mg of Pyrazole-4-carbaldehyde (

) and ~5 mg of Maleic Acid ( -